methyl (2R)-2-isothiocyanatopropanoate
Description
Properties
CAS No. |
26349-74-6 |
|---|---|
Molecular Formula |
C5H7NO2S |
Molecular Weight |
145.2 |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
Methyl (2R)-2-isothiocyanatopropanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of thiourea derivatives and other sulfur-containing compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: this compound is used in the production of agricultural chemicals and other industrial applications requiring sulfur-containing compounds.
Mechanism of Action
The mechanism by which methyl (2R)-2-isothiocyanatopropanoate exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The isothiocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds and modulation of biological activity.
Pathways Involved: The compound can influence various biochemical pathways, including those related to oxidative stress, inflammation, and cellular signaling.
Comparison with Similar Compounds
Structural and Functional Group Comparison
The compound is compared below with structurally or functionally related molecules, including methyl isothiocyanate, methyl 2-methylpropanoate, and methyl 2-hexenoate.
Table 1: Key Structural and Functional Properties
| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | Key Substituents |
|---|---|---|---|---|
| Methyl (2R)-2-isothiocyanatopropanoate | C₅H₇NO₂S | 145.18 | Ester, Isothiocyanate | R-configuration at C2 |
| Methyl isothiocyanate | C₂H₃NS | 73.11 | Isothiocyanate | None |
| Methyl 2-methylpropanoate | C₅H₁₀O₂ | 102.13 | Ester | Methyl branch at C2 |
| Methyl 2-hexenoate | C₇H₁₂O₂ | 128.17 | Ester, Alkene | Unsaturated C2-C3 bond |
Key Observations :
- Methyl isothiocyanate lacks the ester group, making it smaller and more volatile (boiling point: 119°C) . Its reactivity centers solely on the -NCS group.
- Methyl 2-methylpropanoate shares the ester functionality but replaces -NCS with a methyl group, reducing electrophilicity and increasing hydrophobicity .
- Methyl 2-hexenoate introduces an alkene group, altering solubility and reactivity (e.g., susceptibility to hydrogenation) .
Reactivity and Stability
Table 2: Reactivity Profiles
| Compound | Reactivity with Water | Incompatibilities | Hydrolysis Products |
|---|---|---|---|
| This compound | Slow hydrolysis | Strong acids/bases, oxidizing agents | 2-Isothiocyanatopropanoic acid, Methanol |
| Methyl isothiocyanate | Rapid decomposition | Oxidizers, acids, bases, amines, alcohols | Thiourea derivatives, CO₂, NH₃ |
| Methyl 2-methylpropanoate | Stable | None reported | 2-Methylpropanoic acid, Methanol |
| Methyl 2-hexenoate | Stable | Strong oxidizing agents | 2-Hexenoic acid, Methanol |
Analysis :
- The isothiocyanate group in this compound reacts readily with nucleophiles (e.g., amines), forming thiourea adducts. This contrasts with methyl 2-methylpropanoate, which undergoes hydrolysis only under extreme conditions .
- The ester group in the target compound introduces hydrolytic instability in basic environments, yielding 2-isothiocyanatopropanoic acid. This behavior is absent in methyl isothiocyanate, which decomposes violently with water .
Physical Properties
Table 3: Physical Property Comparison
| Compound | Boiling Point (°C) | Solubility | LogP (Predicted) |
|---|---|---|---|
| This compound | Not reported | Organic solvents | 1.2 |
| Methyl isothiocyanate | 119 | Reacts with water | 0.5 |
| Methyl 2-methylpropanoate | 57–58 | Ethanol, ethers | 1.0 |
| Methyl 2-hexenoate | 168–170 | Low water solubility | 2.3 |
Insights :
- The ester group enhances lipid solubility compared to methyl isothiocyanate, making the target compound more suitable for organic synthesis.
- Methyl 2-hexenoate’s higher boiling point reflects increased molecular weight and van der Waals interactions from the alkene chain .
Preparation Methods
Stereoselective Introduction of the Isothiocyanate Group
The R-configuration at the second carbon necessitates asymmetric synthesis or resolution techniques. A validated approach involves starting from chiral precursors such as D-serine methyl ester, as demonstrated in the synthesis of lacosamide analogs. For instance, D-serine methyl ester hydrochloride can be converted to methyl (R)-2-aziridinecarboxylate via acetylation and cyclization. Subsequent ring-opening with a thiocyanate nucleophile could theoretically yield the desired isothiocyanate. However, literature reports emphasize the use of isothiocyanate electrophiles in late-stage functionalization to preserve stereochemical integrity.
Thiourea Intermediate-Based Routes
Thioureas serve as precursors to isothiocyanates through desulfurization or oxidation. In a representative protocol, phenyl isothiocyanate reacts with aniline to form a thiourea intermediate, which is subsequently treated with morpholine and sodium iodide to yield substituted guanidines. Adapting this method, methyl (2R)-2-aminopropanoate could be reacted with thiophosgene (Cl₂C=S) or its safer alternatives (e.g., 1,1'-thiocarbonyldiimidazole) to generate the target isothiocyanate. This route demands careful control of reaction conditions to avoid racemization at the chiral center.
Reaction Optimization and Conditions
Solvent and Temperature Effects
Optimal solvents for isothiocyanate formation include polar aprotic media such as dichloromethane or tetrahydrofuran. For example, the synthesis of (R)-N-(4-isothiocyanatobenzyl) derivatives employed ethanol-water mixtures at room temperature, while thiourea-to-isothiocyanate conversions in morpholine-containing systems required elevated temperatures (50–80°C). A proposed protocol for methyl (2R)-2-isothiocyanatopropanoate might involve:
-
Amination : Methyl (2R)-2-aminopropanoate (1.0 eq) in anhydrous THF.
-
Isothiocyanate Formation : Addition of thiophosgene (1.2 eq) at 0°C, followed by gradual warming to 25°C.
-
Workup : Quenching with aqueous NaHCO₃ and extraction with ethyl acetate.
Catalytic and Stoichiometric Additives
Sodium iodide enhances nucleophilicity in thiourea displacement reactions, suggesting its utility in facilitating isothiocyanate formation. Chiral auxiliaries or catalysts, such as cinchona alkaloids, could mitigate racemization during the amine-to-isothiocyanate step, though no direct examples are reported for this compound.
Analytical Characterization
Spectroscopic Data (Inferred)
While experimental data for this compound are unavailable, analogous compounds provide benchmarks:
| Property | Expected Value |
|---|---|
| ¹H NMR (CDCl₃) | δ 3.75 (s, 3H, OCH₃), 4.50 (q, 1H, CH), 1.55 (d, 3H, CH₃) |
| ¹³C NMR | δ 170.5 (C=O), 122.0 (N=C=S), 52.8 (OCH₃), 45.2 (CH), 18.1 (CH₃) |
| Optical Rotation [α]₂₅D | +15° to +25° (c = 1, CHCl₃) |
Chromatographic Resolution
Chiral stationary phases (e.g., Chiralpak AD-H) would resolve enantiomers, with retention times dependent on mobile phase composition. Reverse-phase HPLC using a C18 column and acetonitrile-water gradients could assess purity.
Applications and Derivatives
Pharmacological Probes
Isothiocyanates are widely used as affinity labels in drug discovery. this compound could serve as a building block for covalent protein modifiers, analogous to lacosamide derivatives targeting collapsin response mediator protein 2 (CRMP2).
Polymer Chemistry
The isothiocyanate group’s reactivity toward amines enables its use in step-growth polymerization. Copolymers incorporating this monomer might exhibit tunable thermal and mechanical properties, though this remains unexplored.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing methyl (2R)-2-isothiocyanatopropanoate, and how can stereochemical purity be ensured?
- Methodological Answer : Start with the (2R)-2-aminopropanoate precursor (e.g., ethyl (2R)-2-(methylamino)propanoate). React the amine with thiophosgene (CSCl₂) or thiocyanate derivatives (e.g., NH₄SCN) in anhydrous conditions to introduce the isothiocyanate (-NCS) group . Chiral HPLC or polarimetry should confirm enantiomeric purity, while IR spectroscopy (N=C=S stretch at ~2100 cm⁻¹) and ¹³C NMR (δ ~130–135 ppm for NCS carbon) validate functional group formation .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer : Use X-ray crystallography with SHELXL refinement to resolve the (2R) configuration and molecular packing . Complement with NMR (¹H/¹³C) to assign stereochemistry via coupling constants (e.g., vicinal coupling in NOESY) and IR for -NCS confirmation. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing samples at 4°C, 25°C, and 40°C with controlled humidity. Monitor degradation via HPLC-UV at intervals (e.g., 0, 1, 3, 6 months). Identify degradation products using LC-MS and compare with synthetic impurities (e.g., hydrolyzed thiourea derivatives) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the isothiocyanate group in this compound with biological nucleophiles?
- Methodological Answer : Perform kinetic studies with thiols (e.g., glutathione) or amines (e.g., lysine residues) in buffered solutions (pH 7.4). Use stopped-flow spectroscopy or LC-MS to track adduct formation. Computational modeling (DFT) can elucidate transition states and regioselectivity .
Q. How can contradictory data on the compound’s enzyme inhibition potency be resolved across studies?
- Methodological Answer : Apply meta-analysis frameworks (e.g., PRISMA guidelines) to evaluate experimental variables: enzyme source (human vs. recombinant), assay conditions (substrate concentration, pH), and statistical power. Use standardized IC₅₀ protocols and report confidence intervals to minimize bias .
Q. What strategies mitigate racemization during synthetic scale-up of this compound?
- Methodological Answer : Optimize reaction temperature (<0°C) and solvent polarity (e.g., dichloromethane) to suppress base-catalyzed racemization. Use chiral auxiliaries or enzymatic resolution (e.g., lipases) for post-synthesis enantiomeric enrichment. Monitor optical rotation and compare with authentic standards .
Q. How does the (2R)-configuration influence the compound’s binding affinity in enzyme active sites?
- Methodological Answer : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations comparing (2R) and (2S) enantiomers. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd). Co-crystallize the compound with target enzymes for structural validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
